2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a dimethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved by reacting 2-chlorobenzonitrile with sodium azide in the presence of a catalyst such as zinc oxide under moderate conditions . The resulting tetrazole intermediate is then coupled with 3,4-dimethoxybenzaldehyde in the presence of an appropriate hydrazine derivative to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the azomethine group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for tetrazole formation, zinc oxide as a catalyst, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and solvents such as dimethylformamide (DMF) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the chlorophenyl and dimethoxybenzylidene groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H17ClN6O3 |
---|---|
Molecular Weight |
400.8g/mol |
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17ClN6O3/c1-27-15-8-7-12(9-16(15)28-2)10-20-21-17(26)11-25-23-18(22-24-25)13-5-3-4-6-14(13)19/h3-10H,11H2,1-2H3,(H,21,26)/b20-10+ |
InChI Key |
CCXGSSRVLAHCNW-KEBDBYFISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)OC |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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